N-(2,5-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the acetamide class, characterized by a thieno[3,2-d]pyrimidin-4-one core fused with a sulfur-containing heterocycle. The structure features:
- N-(2,5-dimethylphenyl) group: A substituted aromatic ring with methyl groups at positions 2 and 5.
- Thioacetamide linkage: A sulfanyl (-S-) group bridges the thienopyrimidine moiety and the acetamide backbone.
- Propyl substituent: A 3-propyl group on the pyrimidine ring, which may enhance lipophilicity and influence pharmacokinetics.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-4-8-22-18(24)17-14(7-9-25-17)21-19(22)26-11-16(23)20-15-10-12(2)5-6-13(15)3/h5-7,9-10H,4,8,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBLIGLIFLUJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. Its unique structure, characterized by a thieno[3,2-d]pyrimidine core, suggests various avenues for pharmacological exploration. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O2S2 |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 1252856-75-9 |
Biological Activity Overview
Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit a range of biological activities, including antimicrobial and anticancer properties. The specific compound under discussion has not been extensively studied; however, similar compounds have shown significant effects in various biological assays.
Antimicrobial Activity
A study on related thieno[3,2-d]pyrimidine derivatives demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds were tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations.
- The minimum inhibitory concentration (MIC) values were determined to assess the potency of these compounds .
Anticancer Potential
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines:
- Specific derivatives showed cytotoxicity against leukemia cell lines with IC50 values in the low micromolar range.
- Mechanistic studies indicated that these compounds may induce apoptosis through the modulation of signaling pathways involved in cell survival .
Case Studies
- Antimicrobial Efficacy : A series of thienopyrimidine compounds were synthesized and tested for their antibacterial activity. The most potent derivatives exhibited MIC values as low as 12.5 µg/mL against S. aureus, indicating strong antibacterial properties .
- Cytotoxicity in Cancer Cells : In a study evaluating the anticancer effects of thieno[3,2-d]pyrimidine derivatives, one compound demonstrated significant growth inhibition of the MV4-11 leukemia cell line with an IC50 of approximately 0.5 µM .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural features of analogous compounds:
Key Observations :
- Heterocyclic Core: The thieno[3,2-d]pyrimidine core in the target compound is distinct from oxadiazole (8o), pyrimidine (), and chloroacetamide () backbones. This fused-ring system may enhance π-π stacking interactions in biological targets compared to simpler heterocycles .
- The 3-propyl group on the thienopyrimidine ring may increase lipophilicity relative to methyl or methoxy substituents .
Physicochemical and Spectral Properties
- Melting Points : Analogs like 8v (mp 230°C) and 8t (brown amorphous solid) suggest high thermal stability for sulfanyl-acetamide derivatives, though the target compound’s melting point remains uncharacterized .
- Spectroscopic Data : The target’s NMR and IR profiles would likely resemble analogs, with signals for acetamide NH (~10–12 ppm in DMSO-d6) and aromatic protons (~6–8 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
